molecular formula C11H19NO B14593544 Pyridine, 1-acetyl-6-butyl-1,2,3,6-tetrahydro- CAS No. 61340-78-1

Pyridine, 1-acetyl-6-butyl-1,2,3,6-tetrahydro-

Cat. No.: B14593544
CAS No.: 61340-78-1
M. Wt: 181.27 g/mol
InChI Key: IGEXJVLXTXVHOM-UHFFFAOYSA-N
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Description

Pyridine, 1-acetyl-6-butyl-1,2,3,6-tetrahydro- is a heterocyclic organic compound that belongs to the class of tetrahydropyridines. This compound is characterized by a pyridine ring that is partially saturated, with an acetyl group at the first position and a butyl group at the sixth position. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 1-acetyl-6-butyl-1,2,3,6-tetrahydro- can be achieved through several synthetic routes. One common method involves the reaction of 1-chloro-2,4-dinitrobenzene with substituted pyridines under reflux conditions in acetone . Another approach includes the addition of Grignard reagents to pyridine N-oxides in tetrahydrofuran (THF) at room temperature, followed by treatment with acetic anhydride at elevated temperatures

Industrial Production Methods

Industrial production of Pyridine, 1-acetyl-6-butyl-1,2,3,6-tetrahydro- typically involves large-scale chemical reactions using readily available starting materials. The process may include the use of catalytic systems and optimized reaction conditions to ensure high yields and purity of the final product. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 1-acetyl-6-butyl-1,2,3,6-tetrahydro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the compound into fully saturated piperidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like THF or acetone, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce piperidine derivatives. Substitution reactions can result in a variety of functionalized pyridine compounds.

Scientific Research Applications

Pyridine, 1-acetyl-6-butyl-1,2,3,6-tetrahydro- has several scientific research applications:

Mechanism of Action

The mechanism of action of Pyridine, 1-acetyl-6-butyl-1,2,3,6-tetrahydro- involves its interaction with specific molecular targets and pathways. The acetyl and butyl groups on the pyridine ring can influence its binding affinity and selectivity towards various enzymes and receptors. These interactions can modulate biological processes, leading to the compound’s observed effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydropyridine: Another partially saturated pyridine derivative with different substitution patterns.

    1,2,3,6-Tetrahydropyridine: A structural isomer with similar properties but different reactivity.

    Piperidine: A fully saturated derivative with distinct chemical behavior.

Uniqueness

Pyridine, 1-acetyl-6-butyl-1,2,3,6-tetrahydro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

61340-78-1

Molecular Formula

C11H19NO

Molecular Weight

181.27 g/mol

IUPAC Name

1-(6-butyl-3,6-dihydro-2H-pyridin-1-yl)ethanone

InChI

InChI=1S/C11H19NO/c1-3-4-7-11-8-5-6-9-12(11)10(2)13/h5,8,11H,3-4,6-7,9H2,1-2H3

InChI Key

IGEXJVLXTXVHOM-UHFFFAOYSA-N

Canonical SMILES

CCCCC1C=CCCN1C(=O)C

Origin of Product

United States

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